(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a type of fused triazole . Fused triazoles are a class of compounds that have been studied for their potential as thermostable materials . They are designed and synthesized based on a fused-triazole backbone with various substituents .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized based on a fused-triazole backbone . The synthesis usually involves designing and synthesizing the core structure first, followed by the addition of substituents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine ring. This ring system is a type of fused triazole, which is a heterocyclic compound containing two or more different types of atoms (usually carbon, nitrogen, oxygen, or sulfur) in the ring .Scientific Research Applications
Anti-Asthmatic Activity
Studies have explored the synthesis of various ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, including derivatives similar to (E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide, demonstrating potent anti-asthmatic activity. These compounds effectively inhibited platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, offering potential value in asthma and respiratory disease treatments (Kuwahara et al., 1997).
Antiviral Activity
Certain derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising antiviral properties, particularly against the hepatitis A virus (HAV). The plaque reduction infectivity assay indicated that these compounds significantly reduce virus count, with specific compounds demonstrating a notably high effect on HAV (Shamroukh & Ali, 2008).
Anticancer and Anti-HIV Activity
Compounds bearing the [1,2,4]triazolo[4,3-a]pyrid-3-yl moiety, a structural feature closely related to the compound , have been synthesized and indicated moderate to high anti-HIV and anticancer activities in preliminary screenings. This highlights the potential of such compounds in the development of new therapeutic agents targeting HIV and cancer (Brzozowski, 1998).
Anti-Diabetic Activity
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, marking them as potential anti-diabetic medications. The compounds exhibited significant DPP-4 inhibition and insulinotropic activities, presenting a promising avenue for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Properties
IUPAC Name |
(E)-2-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-26(25,11-9-14-4-2-1-3-5-14)21-15-8-10-22(12-15)17-7-6-16-19-18-13-23(16)20-17/h1-7,9,11,13,15,21H,8,10,12H2/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQYOKSPYUONIK-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.